beta-D-glucosyl-(1->4)-D-mannopyranose
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Overview
Description
Beta-D-glucosyl-(1->4)-D-mannopyranose: is a disaccharide composed of a beta-D-glucose molecule linked to a D-mannose molecule through a 1->4 glycosidic bond. This compound is a type of oligosaccharide and is known for its role in various biological processes and industrial applications.
Mechanism of Action
Target of Action
The primary target of Epicellobiose is the enzyme β-glucosidase . This enzyme catalyzes the hydrolysis of the glycosidic bonds of cellobiose, resulting in the production of glucose . It plays a crucial role in the cellulase system, which consists of endoglucanases, exoglucanases, and β-glucosidases, and catalyzes the last step in cellulose hydrolysis .
Mode of Action
Epicellobiose interacts with its target, β-glucosidase, through a process known as hydrolysis . This interaction results in the breakdown of the glycosidic bonds of cellobiose, releasing glucose . The enzyme β-glucosidase acts randomly on soluble and insoluble β-(1,4)-glucan substrates .
Biochemical Pathways
The action of Epicellobiose affects the cellulose hydrolysis pathway . This pathway involves the breakdown of cellulose by enzymes such as endo-1,4-β-glucanases, cellobiohydrolases, and β-glucosidases . The endo-β-(1,4)-glucanases act on soluble and insoluble β-(1,4)-glucan substrates, breaking down cellulose by attacking the amorphous regions to produce more accessible new free chain ends for the action of cellobiohydrolases .
Result of Action
The action of Epicellobiose results in the production of glucose through the hydrolysis of the glycosidic bonds of cellobiose . This is a crucial step for the effective utilization of cellulose, especially in the context of biomass conversion processes .
Action Environment
The action of Epicellobiose, like that of many enzymes, can be influenced by environmental factors such as temperature and pH. For example, some β-glucosidases have been found to exhibit maximum activity at specific temperatures and pH levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosyl-(1->4)-D-mannopyranose typically involves enzymatic or chemical methods. Enzymatic synthesis often uses glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond under mild conditions. Chemical synthesis may involve the use of protecting groups to selectively activate the hydroxyl groups of glucose and mannose, followed by glycosylation reactions using catalysts like silver triflate or boron trifluoride etherate.
Industrial Production Methods: Industrial production of beta-D-glucosyl-(1->4)-D-mannopyranose can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired disaccharide by fermenting glucose and mannose substrates. The product is then purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Beta-D-glucosyl-(1->4)-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the glucose or mannose unit can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Aldonic acids or uronic acids.
Reduction: Sugar alcohols like sorbitol or mannitol.
Substitution: Halogenated sugars or alkylated sugars.
Scientific Research Applications
Beta-D-glucosyl-(1->4)-D-mannopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals.
Comparison with Similar Compounds
- Beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-acylsphingosine
- Beta-D-glucosyl-(1->4)-beta-D-galactopyranose
- Beta-D-glucosyl-(1->4)-beta-D-glucopyranose
Uniqueness: Beta-D-glucosyl-(1->4)-D-mannopyranose is unique due to its specific glycosidic linkage and the combination of glucose and mannose units. This structure imparts distinct biochemical properties and reactivity compared to other disaccharides, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-,11?,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-LNCRCTFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of epicellobiose within konjac glucomannan?
A1: Epicellobiose, consisting of a glucose and mannose unit linked by a β-1,4-glycosidic bond, is a structural component of konjac glucomannan. Research shows that enzymatic hydrolysis of konjac glucomannan using purified cellulases yields epicellobiose as one of the isolated oligosaccharides. [] This suggests that the glucose and mannose units are directly linked within the larger glucomannan structure.
Q2: How is epicellobiose produced through enzymatic degradation of konjac glucomannan?
A2: Epicellobiose is generated alongside other oligosaccharides during the enzymatic breakdown of konjac glucomannan. Studies utilizing a purified mannanase from Streptomyces sp. have successfully isolated epicellobiose from the hydrolytic products. [] Similarly, human fecal enzymes have also been shown to degrade konjac glucomannan, producing epicellobiose as a key disaccharide product. []
Q3: Can epicellobiose be further broken down by enzymes?
A3: Yes, research indicates that cell-associated enzymes present in human feces can further degrade epicellobiose into its constituent monosaccharides, glucose and mannose. [] This breakdown contributes to the overall fermentation process of konjac glucomannan in the human gut.
Q4: What is the role of epicellobiose in transglycosylation reactions?
A4: Studies have demonstrated that β-glucosidase, an enzyme isolated from Streptomyces sp., can utilize epicellobiose as a substrate in transglycosylation reactions. [] The enzyme facilitates the transfer of the glucose moiety from epicellobiose to other acceptor molecules, leading to the formation of new glycosidic bonds and potentially novel oligosaccharides.
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